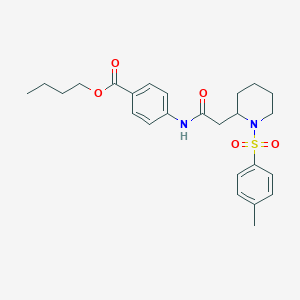

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate” is likely an organic compound that contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tosyl group (Ts) is a good leaving group in nucleophilic substitution reactions, and the acetamido group (CONH2) is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely show a piperidine ring attached to a benzene ring via a tosyl group and an acetamido group. The butyl group would be attached to the benzene ring .Chemical Reactions Analysis

The tosyl group in this compound makes it a good candidate for nucleophilic substitution reactions . The piperidine ring could also undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with a piperidine ring are stable and can be crystallized for analysis .Applications De Recherche Scientifique

Electrochemical Oxidation Catalysis

A study developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) to oxidize primary alcohols and aldehydes to carboxylic acids. This method facilitates transformations under mild conditions, retaining stereochemistry, and exemplifies the utility in synthesizing precursors for medications like levetiracetam, used to treat epilepsy (Rafiee et al., 2018).

Synthetic Chemistry

Research on the synthesis of N-acetylneuraminic acid from specific precursors demonstrates the versatility of acetamido derivatives in constructing complex molecules. This method involves Michael addition and subsequent transformations, highlighting the strategic use of these compounds in synthetic organic chemistry (Baumberger & Vasella, 1986).

Photopolymerization

A novel alkoxyamine bearing a chromophore group was proposed as a photoiniferter, demonstrating the application of acetamido derivatives in materials science. This compound facilitates the generation of radicals under UV irradiation, influencing the photopolymerization processes (Guillaneuf et al., 2010).

Iron-Catalyzed Benzylation

A study on iron-catalyzed benzylation of 1,3-dicarbonyl compounds shows how acetamido derivatives can be employed as reagents in catalytic processes to produce benzylated products. This method offers a cost-effective alternative for synthesizing pharmaceutically relevant molecules (Kischel et al., 2007).

Oxidative Reactions

The synthesis and application of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in oxidative reactions are discussed, showcasing the compound's role as an oxidizing agent for alcohols and ethers. This research underlines the environmental and economic advantages of using such metal-free oxidants in organic synthesis (Mercadante et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

butyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5S/c1-3-4-17-32-25(29)20-10-12-21(13-11-20)26-24(28)18-22-7-5-6-16-27(22)33(30,31)23-14-8-19(2)9-15-23/h8-15,22H,3-7,16-18H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKQAJFMPQMDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)

![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896340.png)